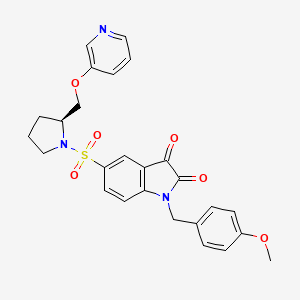

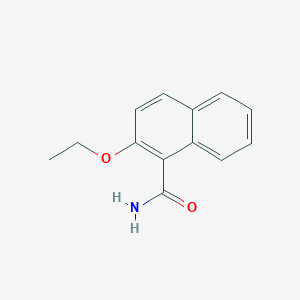

2-Ethoxynaphthalene-1-carboxamide

Descripción general

Descripción

2-Ethoxynaphthalene-1-carboxamide is an organic compound . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of carboxamides, such as this compound, can be achieved through several methods . One common method involves the activation of carboxylic acid, which is then converted into activated derivatives such as anhydride, acyl imidazole, and acyl halide .Chemical Reactions Analysis

Carboxamides play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . They are involved in several kinds of organic reactions, leading to the formation of several organic molecules with potent biological properties .Physical and Chemical Properties Analysis

This compound is a white crystal with a density of 1.0640, a melting point of 35-37°C, and a boiling point of 282°C . It is insoluble in water but soluble in alcohol, ether, chloroform, carbon disulfide, petroleum ether, and toluene .Aplicaciones Científicas De Investigación

Acid-Catalyzed Ring Opening and Formation of Complex Compounds

Research by Gazizov et al. (2015) explored the acid-catalyzed ring opening in similar compounds, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. These findings suggest potential applications in synthesizing complex organic compounds (Gazizov et al., 2015).

Inhibition of Photosynthetic Electron Transport

Studies by Goněc et al. (2017, 2013) and Kos et al. (2020) demonstrated that halogenated derivatives of naphthalene carboxamides, including 2-Ethoxynaphthalene-1-carboxamide, can inhibit photosynthetic electron transport in spinach chloroplasts. This property could be significant in developing herbicides or studying photosynthesis mechanisms (Goněc et al., 2017), (Goněc et al., 2013), (Kos et al., 2020).

Antibacterial and Antimycobacterial Properties

Goněc et al. (2013, 2015) and Kos et al. (2013) reported that certain naphthalene carboxamides exhibit antibacterial and antimycobacterial activities, suggesting their potential as templates for developing new antimicrobial agents (Goněc et al., 2013), (Goněc et al., 2015), (Kos et al., 2013).

Synthesis and Characterization of Complex Molecules

Aksenov et al. (2008) described the synthesis and acetylation of 2-ethoxynaphthalene, leading to various acylated products. This research contributes to the understanding of complex molecule synthesis (Aksenov et al., 2008).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that compounds with a carboxamide moiety, like 2-ethoxynaphthalene-1-carboxamide, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

It’s plausible that the compound interacts with its targets through the formation of hydrogen bonds, given the presence of the carboxamide moiety . This interaction could lead to changes in the target proteins or enzymes, potentially inhibiting their activity.

Análisis Bioquímico

Biochemical Properties

Carboxamide derivatives are known to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity .

Cellular Effects

Carboxamide-substituted compounds have been shown to inhibit Wnt signaling in colon cancer cells and in zebrafish models .

Molecular Mechanism

Carboxamide derivatives have been shown to interact with the Mn2+ ion in the JmjC domains of certain enzymes .

Temporal Effects in Laboratory Settings

It is known that carboxamide derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

Carbothioamide analogues have shown promising effects in the alleviation of cognitive decline induced by scopolamine in animal models .

Metabolic Pathways

Carboxamide derivatives have been shown to be involved in the metabolism of histone H3’s lysine 9 (H3K9Me2), a repressive marker for transcription .

Transport and Distribution

It is known that carboxamide derivatives are highly flammable and may be harmful if swallowed .

Subcellular Localization

Machine learning methods have been developed for predicting the subcellular localization of plant and effector proteins in plant cells .

Propiedades

IUPAC Name |

2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMKVSDVKRAHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

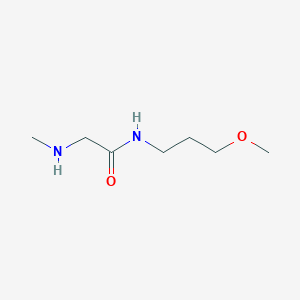

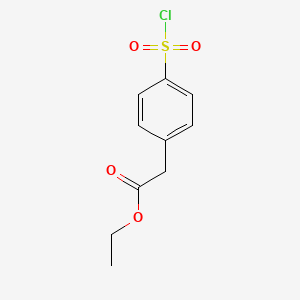

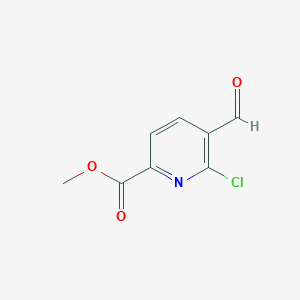

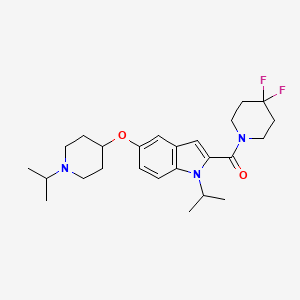

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

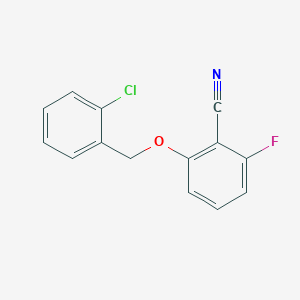

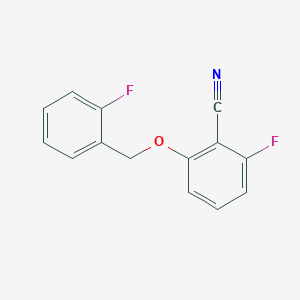

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)

![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)

![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)

![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)